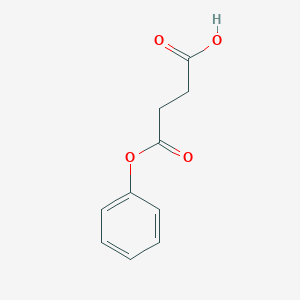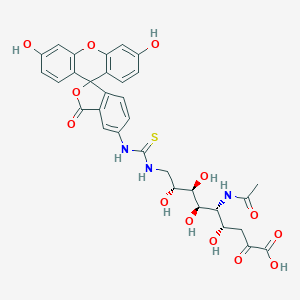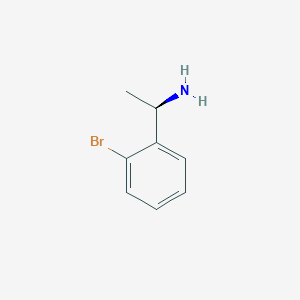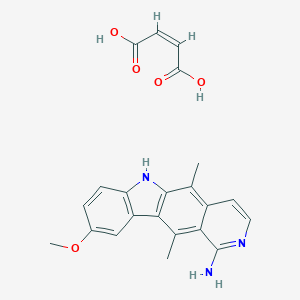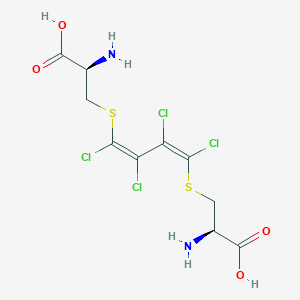
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene, also known as DCB-45, is a compound that has been extensively studied for its potential applications in scientific research. DCB-45 is a synthetic compound that has been synthesized using various methods.
科学的研究の応用
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is in the field of cancer research. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is not fully understood. However, studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce oxidative stress in cells, leading to the activation of various signaling pathways. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.
生化学的および生理学的効果
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to have various biochemical and physiological effects. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and induce oxidative stress in cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to have neuroprotective properties and can protect neurons from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its potent anti-cancer properties. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its toxicity. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to be toxic to cells at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. One of the most promising directions is the development of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene-based anti-cancer drugs. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells at low concentrations. Another future direction is the study of the neuroprotective properties of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to protect neurons from oxidative damage, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Conclusion
In conclusion, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods and has been shown to have potent anti-cancer properties and neuroprotective properties. However, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is also toxic to cells at high concentrations, making it difficult to use in certain experiments. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
合成法
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods. One of the most common methods involves the reaction of trichloroethylene with cysteine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. Other methods involve the reaction of tetrachloroethylene with cysteine or the reaction of 1,2,3,4-tetrachlorobutadiene with cysteine.
特性
CAS番号 |
115664-53-4 |
|---|---|
製品名 |
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene |
分子式 |
C10H12Cl4N2O4S2 |
分子量 |
430.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChIキー |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
異性体SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
正規SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
同義語 |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



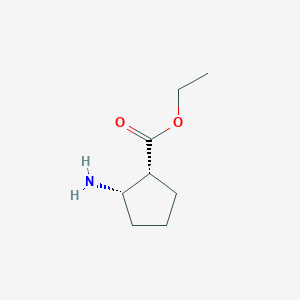
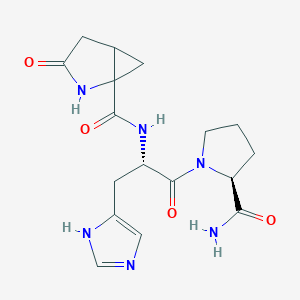
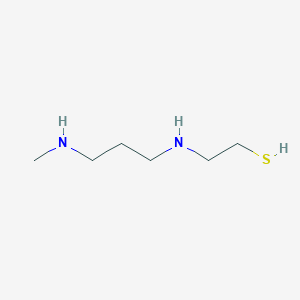
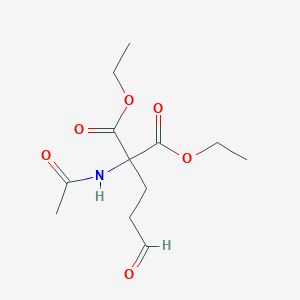
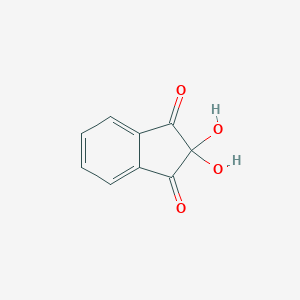
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
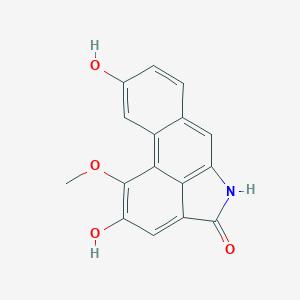
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
